Terutroban
Descripción general
Descripción
Terutroban es un agente antiplaquetario desarrollado por Servier Laboratories. Es un antagonista selectivo del tromboxano prostanoides (TP) y es un fármaco activo por vía oral en desarrollo clínico para la prevención secundaria de complicaciones trombóticas agudas . El compuesto es conocido por su capacidad para bloquear la agregación plaquetaria y la vasoconstricción inducidas por el tromboxano .
Aplicaciones Científicas De Investigación
Terutroban tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de antagonistas del receptor del tromboxano.
Mecanismo De Acción
Terutroban ejerce sus efectos antagonizando selectivamente el receptor del tromboxano. Esta acción bloquea la agregación plaquetaria y la vasoconstricción inducidas por el tromboxano, lo que lleva a una mejora del flujo sanguíneo y a una reducción del riesgo de eventos trombóticos . Los objetivos moleculares y las vías implicadas incluyen el receptor del tromboxano A2 y las vías de señalización relacionadas .
Análisis Bioquímico
Biochemical Properties
Terutroban plays a significant role in biochemical reactions, particularly those involving thromboxane/prostaglandin endoperoxide receptors . It interacts with these receptors, blocking the downstream consequences of their activation .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It improves endothelial-dependent vasodilation, reduces inflammation, attenuates oxidative stress, and exerts antifibrotic effects . These influences significantly alter cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with thromboxane/prostaglandin endoperoxide receptors . By acting as an antagonist, it prevents the activation of these receptors, thereby inhibiting the conversion of prostaglandin H2 to thromboxane A2 . This results in changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of thromboxane A2 synthesis. It interacts with thromboxane/prostaglandin endoperoxide receptors, preventing the conversion of prostaglandin H2 to thromboxane A2 .
Métodos De Preparación
La síntesis de terutroban implica varias reacciones clave, incluyendo el reordenamiento de Claisen, la acilación de Friedel-Crafts y el acoplamiento de Heck . Estas reacciones son cruciales para formar la compleja estructura molecular de this compound. Los métodos de producción industrial suelen seguir estas rutas sintéticas para garantizar la pureza y la eficacia del compuesto .
Análisis De Reacciones Químicas
Terutroban experimenta varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando reactivos como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Comparación Con Compuestos Similares
Terutroban es único en comparación con otros antagonistas del receptor del tromboxano debido a su selectividad específica y su actividad oral. Los compuestos similares incluyen:
Clopidogrel: Otro agente antiplaquetario que inhibe el receptor P2Y12 en las plaquetas, previniendo la agregación.
Prasugrel: Similar al clopidogrel, inhibe el receptor P2Y12 pero tiene una acción de inicio más rápida.
La selectividad única de this compound para el receptor del tromboxano y sus efectos beneficiosos sobre la función endotelial y los procesos fibróticos lo convierten en un compuesto prometedor en el campo de la terapia antiplaquetaria .
Actividad Biológica
Terutroban is a selective thromboxane A2 (TXA2) receptor antagonist that has garnered attention for its potential therapeutic applications in cardiovascular diseases. Its biological activity encompasses anti-thrombotic, anti-vasoconstrictor, and anti-atherosclerotic effects, making it a candidate for the prevention of ischemic events.
This compound functions primarily by blocking the TXA2 receptor, which plays a crucial role in platelet aggregation and vasoconstriction. By inhibiting this receptor, this compound reduces platelet activation and aggregation, thereby decreasing the risk of thrombus formation. Additionally, it enhances endothelium-dependent vasodilation, contributing to improved vascular function.
Preclinical Studies
Preclinical studies have demonstrated this compound's efficacy in various models:
- Anti-thrombotic Activity : In animal models, this compound has shown greater antithrombotic effects than aspirin and comparable effects to the combination of clopidogrel and aspirin .
- Anti-atherosclerotic Effects : Research involving apobec-1/LDL receptor double knockout mice indicated that this compound delayed atherogenesis at the aortic arch compared to controls. In cholesterol-fed rabbits, this compound not only halted the progression of atherosclerosis but also induced regression of plaques and improved lesion stability .
Clinical Trials
Several clinical trials have evaluated this compound's effectiveness in humans:
- PERFORM Study : This randomized trial compared this compound (30 mg/day) with aspirin (100 mg/day) in patients with recent ischemic strokes or transient ischemic attacks (TIAs). The primary endpoint was a composite of fatal/non-fatal ischemic stroke, myocardial infarction, or vascular death. The study concluded that this compound did not demonstrate non-inferiority to aspirin, as both groups had similar rates of primary endpoints (11%) . However, there was an increase in minor bleeding events associated with this compound compared to aspirin .
- TAIPAD Study : This study focused on patients with peripheral arterial disease and assessed the impact of this compound on platelet aggregation. Results indicated that this compound significantly inhibited U46619-induced platelet aggregation over time .
Summary of Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Study | Population | Intervention | Primary Outcome | Findings |
---|---|---|---|---|
PERFORM | Patients with ischemic events | This compound vs Aspirin | Composite vascular events | No difference; similar efficacy |
TAIPAD | Patients with PAD | This compound | Platelet aggregation inhibition | Significant inhibition observed |
Animal Models | Atherosclerosis models | This compound | Atherosclerotic plaque regression | Induced regression and improved stability |
Case Studies
In a notable case study involving patients with coronary artery disease, this compound administration led to significant improvements in endothelial function as assessed by flow-mediated dilation (FMD) measurements. This suggests that this compound may enhance vascular health in high-risk populations .
Propiedades
IUPAC Name |
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870091 | |
Record name | Terutroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165538-40-9 | |
Record name | Terutroban | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terutroban [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terutroban | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERUTROBAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Terutroban?
A1: this compound functions as a selective antagonist of thromboxane prostaglandin (TP) receptors. [, , ] This means it binds to these receptors and blocks the actions of their agonists, primarily thromboxane A2 (TxA2). [, , ]
Q2: What are the downstream effects of this compound's antagonism of TP receptors?
A2: By blocking TP receptors, this compound inhibits:
- Platelet Aggregation: TxA2 is a potent inducer of platelet aggregation, a key process in thrombosis. [, , ]
- Vasoconstriction: TxA2 also promotes vasoconstriction, narrowing blood vessels. [, , ] this compound's antagonism counteracts this effect, potentially improving blood flow.
- Vascular Inflammation and Proliferation: TP receptor activation contributes to inflammation and the proliferation of vascular cells, factors implicated in atherosclerosis development. [, , ] this compound's action may therefore have anti-atherosclerotic effects.
Q3: Does this compound affect endothelial function?
A3: Yes, research suggests that this compound improves endothelial function. [, , ] Studies show it can increase survival in stroke-prone rats by preserving endothelial function and endothelial nitric oxide synthase (eNOS) expression. [] In humans with carotid atherosclerosis, this compound improved endothelium-dependent vasodilatation. []
Q4: Does this compound affect other ligands of TP receptors besides TxA2?
A4: Yes, this compound blocks the effects of all TP agonists, not just TxA2. [] This includes prostaglandin endoperoxides (PGG2-PGH2) and isoprostanes. [] Isoprostanes are formed under conditions of oxidative stress and also contribute to platelet aggregation and vasoconstriction. []
Q5: What is the molecular formula and weight of this compound sodium salt?
A5: The molecular formula of this compound sodium salt is C22H25NNaO3S, and its molecular weight is 406.5 g/mol. This information can be found in publicly available chemical databases.
Q6: Is there information available on the spectroscopic data for this compound?
A6: While the provided articles do not detail specific spectroscopic data, it is standard practice to characterize new chemical entities using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Publicly available resources like chemical databases may contain this information.
Q7: Are there studies exploring the stability of different this compound forms?
A7: Yes, research has investigated the stability of this compound sodium salt hydrate. [] Findings indicate that the dihydrate form demonstrates notable stability under fluctuating temperature and relative humidity conditions, surpassing the stability of the anhydrous form. []
Q8: Does this compound possess catalytic properties?
A8: No, this compound is a receptor antagonist and does not exhibit catalytic activity. Its mechanism of action involves binding to TP receptors and blocking their activation by agonists, rather than catalyzing chemical reactions.
Q9: Has computational chemistry been employed in this compound research?
A9: While not explicitly detailed in the provided articles, computational methods are often employed in drug discovery. Techniques like molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies can be valuable for understanding this compound's interactions with TP receptors and guiding the development of more potent or selective analogs.
Q10: Are there studies exploring the structure-activity relationships of this compound?
A10: While the provided articles don't delve into specific SAR studies, such investigations are crucial during drug development. By synthesizing and evaluating analogs with structural modifications, researchers can identify the pharmacophore – the essential structural elements responsible for this compound's activity and selectivity for TP receptors. This information can guide the design of improved analogs with enhanced potency, selectivity, or pharmacokinetic properties.
Q11: What is the pharmacokinetic profile of this compound?
A12: While specific details regarding absorption, distribution, metabolism, and excretion (ADME) are not extensively discussed, it is known that this compound is orally active and has a long duration of action. [] Research shows that it effectively inhibits platelet aggregation induced by a TP receptor agonist 24 hours after oral administration in patients with peripheral artery disease. []
Q12: What is the relationship between this compound dose and its effect on endothelial function?
A13: A study on patients with carotid atherosclerosis taking aspirin found that three doses of this compound (2.5, 5, and 10 mg) all significantly improved flow-mediated vasodilatation, a measure of endothelial function, both acutely and after 15 days of treatment. [] This suggests a dose-dependent improvement in endothelial function with this compound.
Q13: What in vivo models have been used to study this compound's effects?
A13: Several animal models have been employed:
- Spontaneously hypertensive stroke-prone rats (SHRSP): This model mimics human hypertension and stroke. This compound increased survival rates in these rats, delayed brain lesion occurrence, and prevented the accumulation of urinary markers of systemic inflammation. []
- Cirrhotic rats (CCl4 and BDL models): These models are used to study portal hypertension. This compound decreased portal pressure in both models, suggesting a reduction in hepatic vascular resistance. []
- Diabetic rats: this compound showed beneficial effects on retinal vascularity in diabetic rats. []
- ApoE*3Leiden mice: This is a model of atherosclerosis. This compound prevented the negative effects of rofecoxib on cardiac function after ischemia-reperfusion injury. []
Q14: What were the outcomes of the PERFORM clinical trial?
A15: The PERFORM study (Prevention of Cerebrovascular and Cardiovascular Events of Ischemic Origin with this compound in Patients with a History of Ischemic Stroke or Transient Ischemic Attack) was a large international trial comparing this compound to Aspirin in preventing recurrent stroke. [, , , ] Unfortunately, the study found this compound to be not superior to aspirin for this indication. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.